molecular formula C23H33Cl3N2O2 B3991380 1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol;dihydrochloride

1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol;dihydrochloride

Cat. No.: B3991380
M. Wt: 475.9 g/mol
InChI Key: MBKUZTHFWLJRPV-UHFFFAOYSA-N
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Description

1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol;dihydrochloride is a complex organic compound that features a piperazine ring, a chlorophenyl group, and a phenoxypropanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol;dihydrochloride typically involves multiple stepsThe reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize waste and maximize efficiency, often involving automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol;dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol;dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol;dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol;dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31ClN2O2.2ClH/c1-17(2)22-8-7-18(3)13-23(22)28-16-21(27)15-25-9-11-26(12-10-25)20-6-4-5-19(24)14-20;;/h4-8,13-14,17,21,27H,9-12,15-16H2,1-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBKUZTHFWLJRPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(CN2CCN(CC2)C3=CC(=CC=C3)Cl)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol;dihydrochloride
Reactant of Route 2
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1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol;dihydrochloride
Reactant of Route 3
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1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol;dihydrochloride
Reactant of Route 4
1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol;dihydrochloride
Reactant of Route 5
Reactant of Route 5
1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol;dihydrochloride
Reactant of Route 6
Reactant of Route 6
1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol;dihydrochloride

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